![molecular formula C21H21Cl2N3O2 B2560309 N-(3,4-Dichlorphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]chinazolin-3-carboxamid CAS No. 1775347-37-9](/img/structure/B2560309.png)
N-(3,4-Dichlorphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]chinazolin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H21Cl2N3O2 and its molecular weight is 418.32. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties . Recent studies have highlighted its effectiveness against several cancer cell lines. For instance:
- Mechanism of Action : The compound exhibits antiproliferative activity by intercalating with DNA, which disrupts the replication process in cancer cells. This mechanism is crucial for its anticancer efficacy.
- Case Study : In vitro studies demonstrated that N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide showed significant cytotoxicity against pancreatic cancer cell lines with IC50 values in the low micromolar range. Specifically, it exhibited an IC50 of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells .
Cell Line | IC50 (µM) |
---|---|
BxPC-3 | 0.051 |
Panc-1 | 0.066 |
WI38 (normal fibroblasts) | 0.36 |
Antibacterial Properties
Emerging research indicates that this compound may possess antibacterial properties as well. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains:
- Mechanism : The antibacterial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
- Research Findings : Specific tests have shown promising results against Gram-positive bacteria; however, further studies are needed to elucidate the full spectrum of its antibacterial activity.
Neuroprotective Effects
Another area of investigation focuses on the neuroprotective effects of N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide:
- Potential Applications : It may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : In vitro studies have indicated that the compound can enhance cell viability in models of oxidative stress-induced neurotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Chemical Modifications : Variations in substituents on the quinazoline core can significantly affect biological activity. Research continues to explore how alterations influence anticancer and antibacterial potency.
Biologische Aktivität
N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural complexity of quinazolines often correlates with diverse biological properties including antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C23H27Cl2N3O2
- Molecular Weight : 426.39 g/mol
- CAS Number : 1775347-65-3
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities. This section outlines the biological effects observed for N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide based on available literature.
Antitumor Activity
Quinazolines are known for their role as tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. The compound's structure suggests potential inhibition of key signaling pathways involved in tumor growth.
-
Mechanism of Action :
- The compound may inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are implicated in cancer proliferation.
- Studies have shown that similar quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT-116 and MCF-7 .
- Case Studies :
Anti-inflammatory Activity
Quinazolines have also been studied for their anti-inflammatory properties. The presence of specific substituents can enhance their ability to inhibit inflammatory pathways.
- Mechanism :
- Compounds in this class may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling.
Antimicrobial Activity
The biological activity of quinazolines extends to antimicrobial effects against various pathogens.
- Research Findings :
- Quinazoline derivatives have shown promising results against bacterial strains and fungi . The specific activity of N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide in this context remains to be fully elucidated but warrants further investigation.
Data Table: Biological Activities of Related Quinazoline Derivatives
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-25-18-11-13(20(27)24-14-7-9-16(22)17(23)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKAYBEBBJYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.